

# Spectroscopic Characterization Guide: (3-Fluorooxolan-3-yl)methanamine

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## Compound of Interest

Compound Name: (3-Fluorooxolan-3-yl)methanamine

CAS No.: 1262407-64-6

Cat. No.: B1449255

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## Executive Summary & Molecule Profile

**(3-Fluorooxolan-3-yl)methanamine** (also known as 3-Fluoro-3-(aminomethyl)tetrahydrofuran) is a specialized fluorinated building block used in medicinal chemistry.<sup>[1]</sup> The introduction of a fluorine atom at the C3 position of the oxolane (tetrahydrofuran) ring, geminal to the aminomethyl group, significantly alters the electronic and conformational properties compared to the non-fluorinated parent. This modification is often employed to modulate pKa, lipophilicity (LogP), and metabolic stability in drug candidates.

Property	Data / Description
IUPAC Name	(3-Fluorooxolan-3-yl)methanamine
Common Name	3-Fluoro-3-(aminomethyl)tetrahydrofuran
Molecular Formula	C <sub>5</sub> H <sub>10</sub> FNO
Molecular Weight	119.14 g/mol
CAS Number	Not widely indexed in open literature; Analogous to 165253-31-6 (non-F)
Key Structural Feature	Gem-disubstituted C3 (Quaternary Carbon with F and CH <sub>2</sub> NH <sub>2</sub> )
Primary Application	Bioisostere for 3-aminomethyl-THF; Scaffold for fragment-based drug discovery

## Mass Spectrometry (MS) Analysis

The mass spectral signature of **(3-Fluorooxolan-3-yl)methanamine** is characterized by specific fragmentation pathways driven by the electronegative fluorine and the basic amine.

## Ionization & Molecular Ion

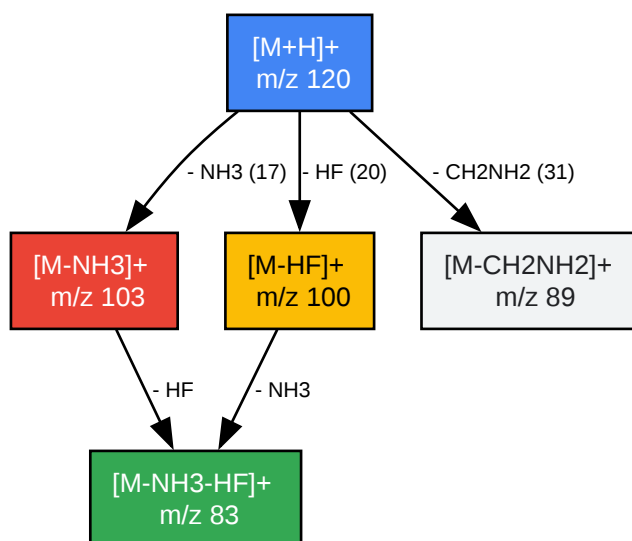
- Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).
- Observed Ion:  $[M+H]^+$  = 120.15 Da.
- Adducts: Common adducts include  $[M+Na]^+$  (142.13 Da) and  $[M+K]^+$  (158.24 Da) depending on the buffer system.

## Fragmentation Pattern (MS/MS)

Fragmentation is dominated by the loss of small neutral molecules (NH<sub>3</sub>, HF) and ring-opening processes.

Fragment (m/z)	Loss / Mechanism	Structural Interpretation
120	$[M+H]^+$	Parent molecular ion.
103	$[M+H - NH_3]^+$	Loss of ammonia (17 Da). Characteristic of primary amines.
100	$[M+H - HF]^+$	Loss of hydrogen fluoride (20 Da). Diagnostic for aliphatic fluorides.
83	$[M+H - NH_3 - HF]^+$	Sequential loss of ammonia and HF.
89	$[M+H - CH_2NH_2]^+$	Alpha-cleavage at the quaternary C3 position, losing the aminomethyl group.
71	Ring Opening	Complex rearrangement/cleavage of the THF ring.

## Fragmentation Pathway Diagram



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Figure 1: Proposed ESI-MS fragmentation pathway for **(3-Fluorooxolan-3-yl)methanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are heavily influenced by the fluorine atom at C3, which induces significant splitting (coupling) in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

### $^1\text{H}$ NMR (Proton) Prediction

- Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .<sup>[2]</sup>
- Key Feature: The geminal methylene protons ( $\text{CH}_2\text{-NH}_2$ ) will appear as a doublet due to coupling with the fluorine atom.

Position	Shift ( $\delta$ ppm)	Multiplicity	Coupling (Hz)	Assignment
$\text{CH}_2\text{-NH}_2$	2.80 - 3.00	Doublet (d)	$^2\text{J}_{\text{HF}} \approx 20\text{-}25$ Hz	Methylene adjacent to amine and fluorine.
H-2 (Ring)	3.80 - 4.10	Multiplet	$^3\text{J}_{\text{HF}} \approx 10\text{-}15$ Hz	Ring protons adjacent to Oxygen and Fluorine.
H-4 (Ring)	2.00 - 2.30	Multiplet	$^3\text{J}_{\text{HF}} \approx 15\text{-}20$ Hz	Ring protons adjacent to Fluorine.
H-5 (Ring)	3.70 - 3.90	Multiplet	-	Ring protons adjacent to Oxygen.
$\text{NH}_2$	1.20 - 1.80	Broad Singlet	-	Exchangeable amine protons (shifts vary).

### $^{13}\text{C}$ NMR (Carbon) Prediction

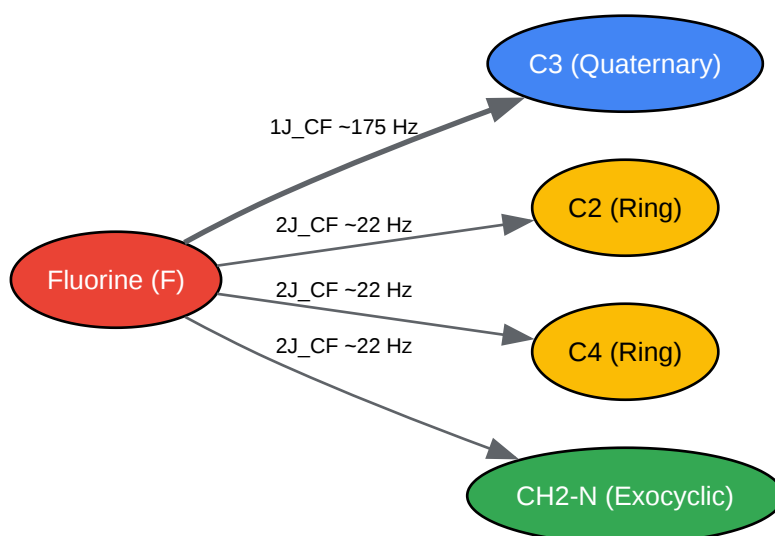
- Key Feature: The C3 carbon is quaternary and will show a very large coupling constant (~200 Hz). Adjacent carbons (C2, C4, CH<sub>2</sub>-NH<sub>2</sub>) will also be split.

Position	Shift ( $\delta$ ppm)	Multiplicity	Coupling (Hz)	Assignment
C-3	95.0 - 100.0	Doublet (d)	$^1J_{CF} \approx 170-180$ Hz	Quaternary carbon bearing Fluorine.
C-2	70.0 - 75.0	Doublet (d)	$^2J_{CF} \approx 20-25$ Hz	Ring carbon adjacent to O and F.
C-4	30.0 - 35.0	Doublet (d)	$^2J_{CF} \approx 20-25$ Hz	Ring carbon adjacent to F.
CH <sub>2</sub> -NH <sub>2</sub>	45.0 - 50.0	Doublet (d)	$^2J_{CF} \approx 20-25$ Hz	Exocyclic methylene carbon.[3]
C-5	65.0 - 68.0	Singlet/Doublet	$^3J_{CF} < 5$ Hz	Ring carbon adjacent to O.

## <sup>19</sup>F NMR (Fluorine) Prediction

- Shift: -150 to -170 ppm (Typical for tertiary aliphatic fluorides).
- Pattern: Multiplet (due to coupling with adjacent protons on C2, C4, and the exocyclic CH<sub>2</sub>).
- Reference: Trichlorofluoromethane (CFCl<sub>3</sub>) at 0 ppm.

## NMR Coupling Network Diagram



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Figure 2:  $^{13}\text{C}$ - $^{19}\text{F}$  Coupling Network showing the expected splitting magnitudes.

## Experimental Protocols

### Sample Preparation for NMR

- Solvent Selection: Use  $\text{CDCl}_3$  (Chloroform-d) for routine analysis. If the amine salt (e.g., HCl) is used,  $\text{DMSO-d}_6$  or  $\text{D}_2\text{O}$  is preferred to solubilize the ionic species.
- Concentration: Dissolve  $\sim 5\text{-}10 \text{ mg}$  of the compound in  $0.6 \text{ mL}$  of solvent.
- Neutralization (if Salt): If starting from the HCl salt and requiring the free base spectrum, add 1-2 drops of NaOD (in  $\text{D}_2\text{O}$ ) or treat with solid  $\text{K}_2\text{CO}_3$  in  $\text{CDCl}_3$  and filter before analysis.

### Handling & Storage

- Hygroscopicity: As a low molecular weight primary amine, the free base is likely hygroscopic and may absorb  $\text{CO}_2$  from the air to form carbamates.
- Storage: Store under an inert atmosphere (Argon/Nitrogen) at  $-20^\circ\text{C}$ .
- Stability: The C-F bond is generally stable, but avoid strong Lewis acids which might promote defluorination or ring opening.

## References

- Analog Data:3-(Aminomethyl)tetrahydrofuran (CAS 165253-31-6).[3][4][5] Sigma-Aldrich. [Link](#)
- Analog Data:3-Fluorooxetan-3-ylmethanamine (CAS 883311-82-8).[6] Enamine Store. [Link](#)
- Methodology:Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Chemistry Portal. [Link](#)
- General Fluorine NMR:19F NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals. Wiley Analytical Science. [Link](#)

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